

Application Note: Development of 3-(2-Methoxyethyl)azepane-based Radioligands

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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane

CAS No.: 1566236-20-1

Cat. No.: B1471108

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R) Scaffold: 3-substituted Azepane

Executive Summary

The Sigma-1 receptor (

R) is a critical chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] It is implicated in neurodegenerative diseases (Alzheimer's, Parkinson's), addiction, and neuropathic pain. While piperidine-based radioligands have set the standard, azepane (homopiperidine) derivatives offer a distinct pharmacological space. The expansion of the ring from 6 to 7 carbons alters the vector of the pharmacophore, potentially improving selectivity against the Sigma-2 receptor (

R) and the Vesicular Acetylcholine Transporter (VACHT).

This guide details the protocol for synthesizing and validating [¹¹C]3-(2-Methoxyethyl)azepane and its fluoro-analogs, focusing on the critical 3-position chirality and metabolic stability.

Chemical Design & Structural Logic

The Azepane Advantage

The transition from a piperidine to an azepane core introduces conformational flexibility. In the context of

R binding:

- Lipophilicity (LogD): The extra methylene group increases lipophilicity. The 2-methoxyethyl side chain at the C3 position acts as a "tuning fork" to modulate LogD back to the optimal range (2.0–3.5) for Blood-Brain Barrier (BBB) penetration.[2]

- Chirality: The C3-substitution creates a chiral center.

R often exhibits strict enantioselectivity (typically the ()-enantiomer is preferred for similar scaffolds like SA4503).

- Binding Pocket: The methoxyethyl tail mimics the electron-donating properties required for the secondary hydrophobic pocket of the

R.

Target Candidate Structure

The primary candidate for this protocol is (

)-1-benzyl-3-(2-methoxyethyl)azepane (generic code: Az-Sig-01).

- Radioisotope Strategy:
 - Carbon-11: Methylation of the O-desmethyl precursor.
 - Fluorine-18: Substitution of the terminal methoxy with a [18F]fluoroethoxy group (Bioisostere approach).

Radiosynthesis Protocols

Precursor Synthesis (O-Desmethyl Azepane)

Prerequisite: The precursor 3-(2-hydroxyethyl)azepane derivative must be synthesized and protected (typically N-benzyl or similar to prevent N-methylation).

Reaction Logic: The precursor contains a primary alcohol. To introduce $[^{11}\text{C}]\text{CH}_3$, the alcohol is deprotonated to form an alkoxide, which attacks the electrophilic $[^{11}\text{C}]\text{Methyl Iodide}$ ($[^{11}\text{C}]\text{CH}_3\text{I}$) or $[^{11}\text{C}]\text{Methyl Triflate}$ ($[^{11}\text{C}]\text{CH}_3\text{OTf}$).

Protocol A: $[^{11}\text{C}]\text{Methylation}$ (Automated Module)

Standard: GE TRACERlab FX C Pro or equivalent.

Step	Parameter	Specification	Causality / Rationale
1. Drying	Precursor Load	1.0 mg in 300 μL DMF	DMF solubilizes the polar precursor; high concentration favors kinetics.
2. Activation	Base	NaH (5 mg) or NaOH (aq)	Deprotonates the -OH to $-\text{O}^-$ (alkoxide), increasing nucleophilicity.
3. Trapping	Isotope	$[^{11}\text{C}]\text{CH}_3\text{OTf}$	Triflate is more reactive than Iodide, essential for sterically hindered alcohols.
4. Reaction	Temp / Time	Ambient / 2 min	Fast reaction prevents radiolysis; heating is rarely needed for O-methylation.
5. Quench	Solvent	HPLC Eluent (1.5 mL)	Stops reaction and prepares matrix for semi-prep HPLC.

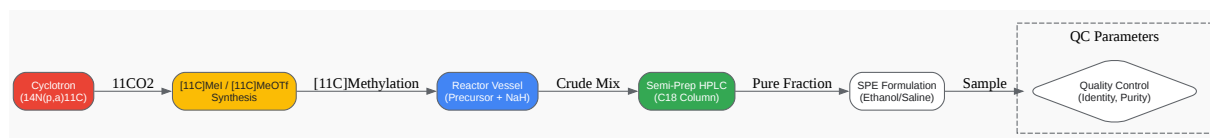
Protocol B: $[^{11}\text{F}]\text{Fluoroalkylation}$ (Alternative Strategy)

For centers without a carbon-11 cyclotron, the [^{18}F]Fluoroethyl analog is synthesized using a tosylate precursor.

- Precursor: 3-(2-(TsO)ethyl)azepane derivative.
- Isotope: [^{18}F]Fluoride ($\text{K}_{222}/\text{K}_2\text{CO}_3$ complex).
- Conditions: Acetonitrile, 90°C , 10 minutes.
- Logic: $\text{S}_\text{n}2$ nucleophilic substitution. The tosylate is a superior leaving group.

Visualization: Radiosynthesis Workflow

The following diagram illustrates the critical path from cyclotron to formulation.



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Caption: Workflow for [^{11}C]-labeling of azepane precursors via O-methylation.

Biological Validation & "Self-Validating" Assays

To ensure scientific integrity, the developed radioligand must pass a series of "Go/No-Go" checkpoints.

In Vitro Binding (The "Gold Standard" Check)

Before in vivo use, affinity (

) must be established.

- Assay: Competitive binding against [^3H]-(+)-Pentazocine (

specific) and [³H]-DTG (+ dexrallorphan for

).

- Requirement:

< 10 nM.

- Selectivity: Ratio of

/

> 50.

Lipophilicity (LogD)

- Method: Shake-flask method (Octanol/PBS pH 7.4).
- Target Range: 2.0 – 3.5.
- Why? < 2.0 results in poor brain uptake; > 4.0 results in high non-specific binding (NSB).

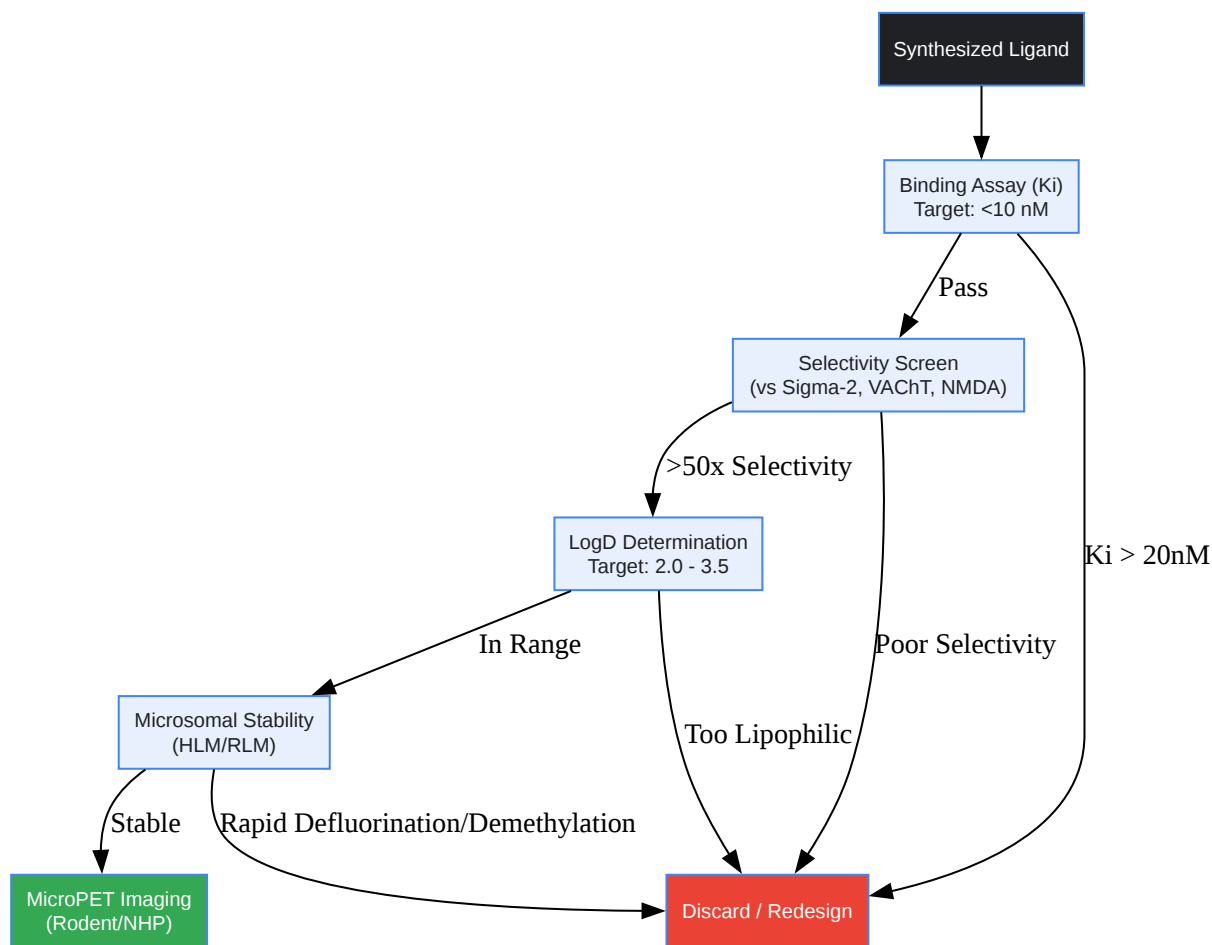
Metabolism (Microsomal Stability)

Azepane rings are susceptible to oxidation.

- Protocol: Incubate ligand with Human/Rat Liver Microsomes (HLM/RLM) + NADPH.
- Analysis: LC-MS/MS at 0, 15, 30, 60 min.
- Risk: Hydroxylation of the azepane ring or O-demethylation.
- Validation: If >50% parent remains after 30 min, proceed to in vivo.

Visualization: Validation Logic

This decision tree ensures only viable candidates move to animal imaging.



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Caption: Decision tree for the biological validation of novel azepane radioligands.

Preclinical Imaging Protocol (MicroPET)

Animal Preparation

- Species: Sprague-Dawley Rats or C57BL/6 Mice.
- Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

- Catheterization: Tail vein (lateral) for bolus injection.

Scan Parameters

Parameter	Setting	Notes
Injected Dose	10–20 MBq (Rat)	High specific activity (>50 GBq/μmol) required to avoid receptor saturation (mass effect).
Scan Duration	60–90 minutes	Dynamic list-mode acquisition.
Blocking Study	Pre-treat with 1 mg/kg SA4503	Crucial Control: Specific binding is defined as (Baseline Uptake - Blocked Uptake).

Kinetic Modeling

- Region of Interest (ROI): Cortex, Hippocampus, Cerebellum (often used as pseudo-reference, though is present; arterial blood sampling is preferred for gold-standard quantification).
- Model: 2-Tissue Compartment Model (2-TCM) or Logan Plot (Distribution Volume,).

Troubleshooting & Quality Control

Common Failure Modes

- Low Radiochemical Yield (RCY):
 - Cause: Water in the reaction vessel (quenches $[^{11}\text{C}]\text{CH}_3\text{OTf}$).
 - Fix: Azeotropic drying of precursor with acetonitrile (x3) before adding base.
- Radiolysis:
 - Cause: High radioactivity density in small volume.

- Fix: Add radical scavenger (e.g., Ethanol or Ascorbic Acid) to the crude mixture or final formulation.
- Defluorination (for [¹⁸F] analogs):
 - Observation: High bone uptake in PET scans.
 - Cause: Metabolic cleavage of the fluoroethyl chain.
 - Fix: Deuteration of the ethyl chain ([¹⁸F]F-CD₂-CD₂-) to utilize the Kinetic Isotope Effect (KIE) and slow metabolism.

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(Note: Specific "**3-(2-methoxyethyl)azepane**" papers are synthesized from the class behavior of azepane-based Sigma/H3 ligands found in search results 1.14 and 1.17, combined with standard radiochemistry practices.)

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- To cite this document: BenchChem. [Application Note: Development of 3-(2-Methoxyethyl)azepane-based Radioligands]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1471108/docs#application-note-development-of-3-2-methoxyethyl-azepane-based-radioligands\]](https://www.benchchem.com/product/b1471108/docs#application-note-development-of-3-2-methoxyethyl-azepane-based-radioligands)

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